2-(1,3,2-Dioxaborolan-2-yl)benzonitrile
Overview
Description
2-(1,3,2-Dioxaborolan-2-yl)benzonitrile: is an organic compound with the molecular formula C10H10BNO2 . It is a boronic ester derivative of benzonitrile, characterized by the presence of a dioxaborolane ring attached to the benzene ring. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile typically involves the reaction of 2-cyanophenylboronic acid with 1,3-propanediol under dehydrating conditions to form the cyclic boronic ester . The reaction is usually carried out in the presence of a catalyst such as palladium and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide . The reaction mixture is heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., toluene, dimethylformamide)
Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)
Reducing agents: (e.g., lithium aluminum hydride, hydrogen gas)
Major Products Formed:
Biaryl compounds: (from Suzuki-Miyaura cross-coupling)
Phenols: (from oxidation)
Amines: (from reduction)
Scientific Research Applications
2-(1,3,2-Dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions
Material Science: It is used in the preparation of advanced materials such as polymers and dendrimers
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is the key step in the Suzuki-Miyaura cross-coupling reaction .
Comparison with Similar Compounds
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison: 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile is unique due to its nitrile group , which provides additional reactivity and versatility in synthetic applications. The presence of the nitrile group allows for further functionalization through reduction or other transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(1,3,2-dioxaborolan-2-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFUGZGLLUTBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594936 | |
Record name | 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-79-9 | |
Record name | 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214360-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,3,2-Dioxaborolan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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